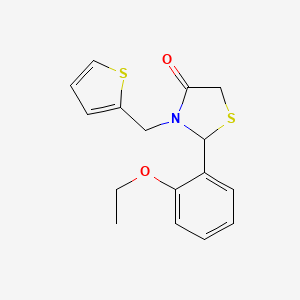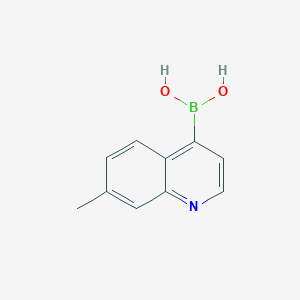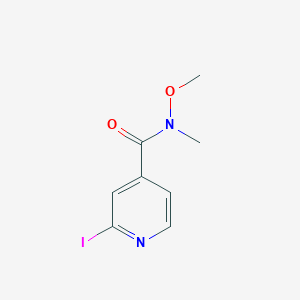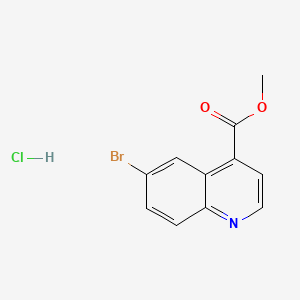
2-(7-Fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-Fluoro-3-(methoxymethoxy)-1-naphthalenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C20H26BFO4 . This compound is part of the boronic ester family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-Fluoro-3-(methoxymethoxy)-1-naphthalenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-fluoro-3-(methoxymethoxy)-1-naphthalenyl with pinacolborane under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
2-[7-Fluoro-3-(methoxymethoxy)-1-naphthalenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products
The major products formed from these reactions include various substituted naphthalenes, alcohols, and ketones .
Aplicaciones Científicas De Investigación
2-[7-Fluoro-3-(methoxymethoxy)-1-naphthalenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[7-Fluoro-3-(methoxymethoxy)-1-naphthalenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions . The molecular targets and pathways involved include the activation of palladium catalysts and the formation of carbon-carbon bonds in cross-coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester
Uniqueness
2-[7-Fluoro-3-(methoxymethoxy)-1-naphthalenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity . This uniqueness makes it particularly valuable in specialized organic synthesis applications .
Propiedades
Fórmula molecular |
C18H22BFO4 |
|---|---|
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
2-[7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H22BFO4/c1-17(2)18(3,4)24-19(23-17)16-10-14(22-11-21-5)8-12-6-7-13(20)9-15(12)16/h6-10H,11H2,1-5H3 |
Clave InChI |
JPIFDSFVCPVHKK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=C(C=C3)F)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate](/img/structure/B13930752.png)


![Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate](/img/structure/B13930765.png)




![Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13930808.png)

